3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and the functional groups present in the molecule.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes studying the compound’s stability, reactivity, and other chemical properties.Scientific Research Applications
Synthesis and Structural Analysis
- 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid and similar compounds have been synthesized for various research purposes. For example, Loh et al. (2013) prepared four pyrazole compounds including this molecule by condensing chalcones with hydrazine hydrate and characterized their structures via X-ray crystallography (Loh et al., 2013).
Novel Derivative Synthesis
- Erdem et al. (2017) reported the synthesis of novel pyrazole derivatives using 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, demonstrating its utility in creating new chemical entities (Erdem et al., 2017).
Aurora Kinase Inhibition for Cancer Therapy
- A study by ヘンリー,ジェームズ (2006) discussed the use of a compound structurally similar to 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid as an Aurora kinase inhibitor, potentially useful in cancer treatment (ヘンリー,ジェームズ, 2006).
Development of New Pyrazole Derivatives
- Ali et al. (2016) explored the reactivity of related compounds to synthesize new substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives, showing the versatility of this molecule in generating diverse chemical structures (Ali et al., 2016).
Optical Nonlinearity and Potential in Optical Limiting
- Chandrakantha et al. (2013) synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, similar to the molecule , and found significant optical nonlinearity in these compounds, suggesting potential applications in optical limiting (Chandrakantha et al., 2013).
Theoretical and Spectroscopic Analysis
- Studies like those by Yıldırım & Kandemirli (2006) focus on theoretical and spectroscopic analysis of pyrazole-3-carboxylic acid derivatives, enhancing the understanding of their chemical properties (Yıldırım & Kandemirli, 2006).
Fluorescent Dyes and Sensing Applications
- Research by Wrona-Piotrowicz et al. (2022) on compounds structurally related to 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid has led to the development of highly fluorescent dyes, which could be useful in sensing applications (Wrona-Piotrowicz et al., 2022).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It includes information on safe handling and storage of the compound, as well as procedures for dealing with spills or exposure.
Future Directions
This involves discussing potential future research directions for the compound. It could include potential applications, modifications to improve its properties, or new reactions it could be used in.
properties
IUPAC Name |
3-(4-fluorophenyl)-1-phenylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-12-8-6-11(7-9-12)15-14(16(20)21)10-19(18-15)13-4-2-1-3-5-13/h1-10H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGOKVPNKLOQMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353412 | |
Record name | 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
370098-34-3 | |
Record name | 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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